N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]acetohydrazide
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Overview
Description
N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[2-(PYRIDIN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETOHYDRAZIDE is a complex organic compound that features a combination of bromine, methoxy, pyridine, and benzodiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[2-(PYRIDIN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation reaction between 5-bromo-2-methoxybenzaldehyde and 2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[2-(PYRIDIN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the bromine atom can result in various substituted derivatives .
Scientific Research Applications
N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[2-(PYRIDIN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzodiazole moiety.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[2-(PYRIDIN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETOHYDRAZIDE exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor activity to reduce inflammation .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-[1-(4-METHYLBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL]ACETOHYDRAZIDE
- N’-[(E)-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETOHYDRAZIDE
Uniqueness
N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[2-(PYRIDIN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyridine and benzodiazole moieties enhances its potential as a fluorescent probe and its ability to interact with biological targets .
Properties
Molecular Formula |
C22H18BrN5O2 |
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Molecular Weight |
464.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide |
InChI |
InChI=1S/C22H18BrN5O2/c1-30-20-10-9-16(23)12-15(20)13-25-27-21(29)14-28-19-8-3-2-6-17(19)26-22(28)18-7-4-5-11-24-18/h2-13H,14H2,1H3,(H,27,29)/b25-13+ |
InChI Key |
MIPPDPJFLAPGII-DHRITJCHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4 |
Origin of Product |
United States |
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